molecular formula C18H22N6O B7371058 N,N-diethyl-4-[(9-ethylpurin-6-yl)amino]benzamide

N,N-diethyl-4-[(9-ethylpurin-6-yl)amino]benzamide

Cat. No.: B7371058
M. Wt: 338.4 g/mol
InChI Key: FMQAWBBPOQFXHY-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(9-ethylpurin-6-yl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with diethyl groups and a purine derivative. Benzamides are known for their diverse biological activities and are used in various scientific and industrial applications.

Properties

IUPAC Name

N,N-diethyl-4-[(9-ethylpurin-6-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-4-23(5-2)18(25)13-7-9-14(10-8-13)22-16-15-17(20-11-19-16)24(6-3)12-21-15/h7-12H,4-6H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQAWBBPOQFXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(9-ethylpurin-6-yl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by the condensation of benzoic acid with diethylamine under acidic conditions.

    Attachment of the Purine Derivative: The purine derivative, 9-ethylpurine, is then attached to the benzamide core through a nucleophilic substitution reaction. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(9-ethylpurin-6-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl groups or the purine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N,N-diethyl-4-[(9-ethylpurin-6-yl)amino]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(9-ethylpurin-6-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N,N-diethyl-4-[(9-ethylpurin-6-yl)amino]benzamide can be compared with other similar compounds, such as:

    N,N-diethylbenzamide: A simpler benzamide derivative used as an insect repellent.

    N,N-diethyl-4-aminobenzamide: A benzamide derivative with an amino group instead of the purine moiety.

    N,N-diethyl-4-(pyridin-2-yl)benzamide: A benzamide derivative with a pyridine ring instead of the purine moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzamide derivatives.

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